2-(6-Aminoindolin-1-yl)acetamide
Overview
Description
2-(6-Aminoindolin-1-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features an indole ring system with an amino group at the 6-position and an acetamide group at the 2-position. This structural configuration imparts unique chemical and biological properties to the compound.
Scientific Research Applications
2-(6-Aminoindolin-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent. It is also studied for its potential neuroprotective and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
Future Directions
The future directions in the field of medicinal chemistry involve the design and development of new pharmaceutical compounds. This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Mechanism of Action
Target of Action
The primary target of 2-(6-Aminoindolin-1-yl)acetamide is the ERK signaling pathway . This pathway plays a crucial role in eukaryotic cellular functions, including proliferation and differentiation . Aberrant activation of this pathway often leads to oncogenesis .
Mode of Action
This compound interacts with its targets by inhibiting ERK dimerization . This inhibition is unaffected by drug-resistant mechanisms that reactivate the ERK signaling . Thus, it provides a novel mode of action that can circumvent such reactivation .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase cascade, also known as the ERK signaling pathway . This pathway involves the sequential phosphorylation of downstream kinase modules: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ERK dimerization . This inhibition can impede tumor progression , making it a potential therapeutic agent for oncogenesis .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Compounds that inhibit ERK dimerization, such as DEL-22379, have been shown to impede tumor progression . If 2-(6-Aminoindolin-1-yl)acetamide has similar properties, it may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminoindolin-1-yl)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 6-aminoindole with chloroacetamide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 6-Aminoindole and chloroacetamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide.
Procedure: The 6-aminoindole is dissolved in the solvent, and the base is added to the solution. Chloroacetamide is then added dropwise to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method offers advantages such as improved reaction control, higher yields, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminoindolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group at the 6-position can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions. The reactions are often carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), amine or hydrazine derivatives (reduction), and various substituted derivatives (substitution).
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetamide: This compound features an indole ring with an acetamide group at the 2-position, similar to 2-(6-Aminoindolin-1-yl)acetamide. it lacks the amino group at the 6-position.
6-Aminoindole: This compound has an amino group at the 6-position of the indole ring but lacks the acetamide group at the 2-position.
2-(1H-Indol-3-yl)ethanamine: This compound has an indole ring with an ethylamine group at the 2-position, similar to this compound, but with a different functional group.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which combines the indole ring system with both an amino group at the 6-position and an acetamide group at the 2-position. This unique combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and research tools.
Properties
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-2,5H,3-4,6,11H2,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAECOPRNDEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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